In-Depth Technical Guide: Chemical Properties and Synthetic Utility of H-Hyp-Obzl
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of H-Hyp-Obzl
Executive Summary
H-Hyp-Obzl (L-4-hydroxyproline benzyl ester), typically supplied as the hydrochloride salt (H-Hyp-Obzl[1][2][3]·HCl ), is a specialized amino acid derivative pivotal in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics.[3] Its chemical significance lies in the orthogonal protection of the C-terminal carboxyl group as a benzyl ester, leaving the secondary amine and the 4-hydroxyl group available for regioselective manipulation.
This guide provides a rigorous analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed for researchers requiring high-fidelity data for drug development and polymer engineering.
Part 1: Chemical Identity and Structural Analysis
H-Hyp-Obzl is the benzyl ester of trans-4-hydroxy-L-proline. The "H-" prefix denotes a free secondary amine at the N-terminus, while "-Obzl" indicates the carboxyl group is masked by a benzyl ester. This structure is critical for solution-phase peptide synthesis where C-terminal protection must be stable to mild acids (like TFA) but removable via catalytic hydrogenation or strong saponification.
Table 1: Chemical Identity & Constants
| Property | Data |
| Common Name | H-Hyp-Obzl[2][3]·HCl |
| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |
| CAS Number | 62147-27-7 |
| Molecular Formula | C₁₂H₁₅NO₃[2][3][4] · HCl |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | L-Configuration at C2; trans-hydroxyl at C4 |
| Solubility | Soluble in Water, Methanol, DMSO, DMF; Insoluble in Diethyl Ether |
| pKa (Approx) | ~8.5 (Amine), ~11.5 (Hydroxyl) |
Part 2: Physicochemical Properties[5][6][7]
Solubility Profile
The hydrochloride salt exhibits high polarity due to the ionic ammonium headgroup.
-
Protic Solvents: Highly soluble in water and methanol.
-
Aprotic Polar Solvents: Soluble in DMSO and DMF, making it compatible with standard peptide coupling conditions.
-
Non-Polar Solvents: Insoluble in diethyl ether and hexanes. This property is exploited during purification; the product is often precipitated from reaction mixtures by adding excess ether.
Hygroscopicity and Stability
H-Hyp-Obzl[5]·HCl is hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis of the ester over extended periods.
-
Storage: Must be stored at +2°C to +8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) with desiccant.
-
Shelf Life: Stable for >2 years if kept dry.
Part 3: Synthetic Utility & Reactivity Profile
The utility of H-Hyp-Obzl stems from its specific protection scheme. The benzyl ester confers lipophilicity, aiding solubility in organic solvents used for coupling, while acting as a robust protecting group.
C-Terminal Protection (The Benzyl Ester)
The benzyl ester is semi-permanent . It survives:
-
TFA (Trifluoroacetic acid): Used to remove Boc groups.[6]
-
Mild Base: Stable to transient exposure to tertiary amines (e.g., DIPEA).
It is cleaved by:
-
Catalytic Hydrogenation (H₂/Pd-C): The gold standard for neutral deprotection, yielding the free acid and toluene.
-
Saponification (LiOH/NaOH): Hydrolysis in aqueous/organic mixtures (e.g., THF/H₂O).
-
HF (Hydrogen Fluoride): Cleaves the ester during final global deprotection in Boc chemistry.
The 4-Hydroxyl Group (Functional Handle)
Unlike proline, the 4-OH group presents both an opportunity and a risk.
-
Orthogonality: In many couplings, the secondary hydroxyl is less nucleophilic than the amine and can be left unprotected.
-
Functionalization: It can be O-acylated or O-alkylated to create library diversity.
-
Risk: If activation conditions are too aggressive, O-acylation can occur as a side reaction.
Diketopiperazine (DKP) Formation
A critical failure mode in proline/hydroxyproline peptide synthesis is DKP formation. When H-Hyp-Obzl is coupled to another amino acid (e.g., Boc-Pro-OH) and then N-deprotected, the free amine of the dipeptide can attack the C-terminal benzyl ester intramolecularly. This cyclization cleaves the peptide chain and releases benzyl alcohol.
-
Prevention: Avoid leaving the dipeptide ester as a free base for extended periods. Protonate immediately or couple the next amino acid rapidly.
Part 4: Visualization of Reactivity
The following diagram illustrates the synthesis of H-Hyp-Obzl and its divergent reactivity pathways, including the DKP risk.
Caption: Synthesis workflow and reactivity pathways for H-Hyp-Obzl, highlighting the critical DKP side-reaction risk.
Part 5: Experimental Protocols
Protocol A: Synthesis of H-Hyp-Obzl·HCl
Rationale: Direct Fischer esterification is preferred for scalability and cost-effectiveness.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Reagents: Suspend L-4-hydroxyproline (10.0 g, 76 mmol) in Benzyl Alcohol (100 mL) .
-
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (6.0 mL, 83 mmol) over 30 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent charring.
-
-
Reaction: Remove ice bath and heat to 80°C (or reflux) for 4–6 hours until the solution becomes clear.
-
Precipitation: Cool to room temperature. Pour the mixture slowly into Diethyl Ether (600 mL) with vigorous stirring.
-
Isolation: Filter the white precipitate. Wash 3x with cold ether to remove residual benzyl alcohol.
-
Drying: Dry under high vacuum over P₂O₅.
-
Yield: Expect ~90% yield of white crystalline solid.
Protocol B: Standard Coupling (to H-Hyp-Obzl)
Rationale: Use of HOBt prevents racemization and suppresses O-acylation of the hydroxyl group.
-
Dissolution: Dissolve Boc-Xaa-OH (1.0 eq) and H-Hyp-Obzl·HCl (1.0 eq) in DMF/DCM (1:1).
-
Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the carboxylate.
-
Coupling: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.
-
Timecourse: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.
-
Workup: Dilute with EtOAc, wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[7] Dry over MgSO₄.
References
-
Sigma-Aldrich. (n.d.). Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [2][4]
-
Chem-Impex International. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from
-
BOC Sciences. (n.d.). L-Hydroxyproline Chemical Properties and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92966, L-Proline benzyl ester hydrochloride. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of L-Proline benzyl ester hydrochloride. Retrieved from
Sources
- 1. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. H-Hyp-OBzl·HCl | 62147-27-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 62147-27-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
